2-(Phenylsulfonyl)-1,4-benzenediol
Overview
Description
2-(Phenylsulfonyl)-1,4-benzenediol is an organic compound that features a phenylsulfonyl group attached to a 1,4-benzenediol (hydroquinone) core
Mechanism of Action
Target of Action
Similar compounds have been found to target theCorticosteroid 11-beta-dehydrogenase 1 (HSD11B1) . This enzyme catalyzes the conversion of cortisol to the inactive metabolite cortisone and the conversion of 7-ketocholesterol to 7-beta-hydroxycholesterol .
Mode of Action
Compounds that target hsd11b1 typically work by inhibiting the enzyme’s activity, thereby altering the balance of cortisol and cortisone in the body . This can have significant effects on various physiological processes, including inflammation and glucose metabolism .
Biochemical Pathways
Given its potential target, it is likely involved in theglucocorticoid metabolic pathway and the cholesterol metabolic pathway . By inhibiting HSD11B1, it could potentially disrupt these pathways, leading to downstream effects on inflammation and glucose metabolism .
Pharmacokinetics
The pharmacokinetics of a compound can significantly impact its bioavailability and overall therapeutic effect .
Result of Action
By potentially inhibiting hsd11b1, it could alter the balance of cortisol and cortisone in the body, which could have effects on inflammation and glucose metabolism .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can often impact the action of a compound .
Biochemical Analysis
Biochemical Properties
2-(Phenylsulfonyl)-1,4-benzenediol plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with several enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of various substrates. The compound acts as an inhibitor of certain cytochrome P450 enzymes, thereby affecting the metabolic pathways of other compounds. Additionally, this compound interacts with proteins involved in oxidative stress responses, such as nuclear factor erythroid 2-related factor 2 (Nrf2), modulating their activity and influencing cellular redox balance .
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It influences cell signaling pathways, particularly those related to oxidative stress and inflammation. The compound has been shown to activate the Nrf2 pathway, leading to the upregulation of antioxidant genes and enhancing the cell’s ability to combat oxidative stress . Furthermore, this compound affects gene expression by modulating transcription factors and epigenetic markers, thereby influencing cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules at the molecular level. The compound binds to the active sites of cytochrome P450 enzymes, inhibiting their activity and altering the metabolism of other substrates . Additionally, this compound interacts with Nrf2, promoting its translocation to the nucleus and subsequent activation of antioxidant response elements (AREs) in the DNA . This leads to the upregulation of genes involved in antioxidant defense and detoxification processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under prolonged exposure to light and heat . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in enhancing antioxidant defenses and reducing oxidative damage . The extent of these effects may diminish over time due to the compound’s degradation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance antioxidant defenses and reduce inflammation without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are dose-dependent and highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. The compound undergoes phase I and phase II metabolic reactions, including oxidation and conjugation, leading to the formation of various metabolites . These metabolic transformations can influence the compound’s bioavailability and activity within the body. Additionally, this compound can affect metabolic flux by modulating the activity of key enzymes involved in metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion and active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments . This distribution pattern can affect the compound’s activity and function within the cell.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules . The presence of targeting signals and post-translational modifications can direct this compound to specific cellular compartments, such as the endoplasmic reticulum and mitochondria . These localization patterns are crucial for the compound’s role in modulating cellular processes and responses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenylsulfonyl)-1,4-benzenediol typically involves the sulfonylation of 1,4-benzenediol. One common method is the reaction of 1,4-benzenediol with phenylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Phenylsulfonyl)-1,4-benzenediol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to quinones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the hydroxyl groups under basic conditions.
Major Products
Oxidation: Produces benzoquinone derivatives.
Reduction: Yields phenylsulfide derivatives.
Substitution: Forms various ethers or esters depending on the nucleophile used.
Scientific Research Applications
2-(Phenylsulfonyl)-1,4-benzenediol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the production of polymers and other materials with specific functional properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(Phenylsulfonyl)benzothiazole
- 2-(Phenylsulfonyl)-1,3-butadiene
- Phenylsulfonylacetophenone
Uniqueness
2-(Phenylsulfonyl)-1,4-benzenediol is unique due to its dual functional groups (hydroxyl and sulfonyl), which allow it to participate in a wide range of chemical reactions. This versatility makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
2-(benzenesulfonyl)benzene-1,4-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4S/c13-9-6-7-11(14)12(8-9)17(15,16)10-4-2-1-3-5-10/h1-8,13-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXNZCNQISJFAEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(C=CC(=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30945834 | |
Record name | 2-(Benzenesulfonyl)benzene-1,4-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30945834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23156-75-4 | |
Record name | 1,4-Benzenediol, 2-(phenylsulfonyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023156754 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Benzenesulfonyl)benzene-1,4-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30945834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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